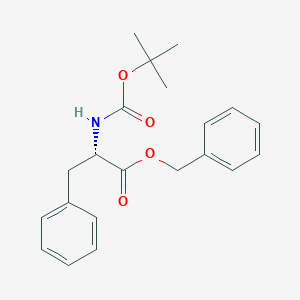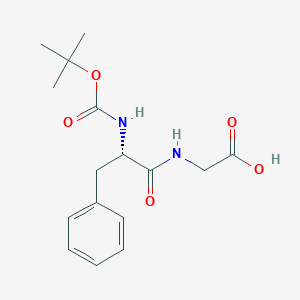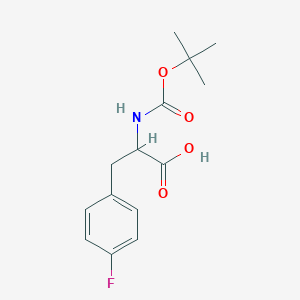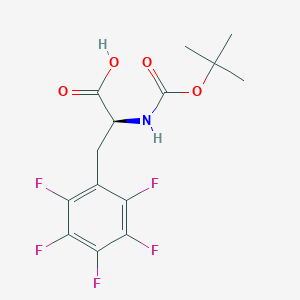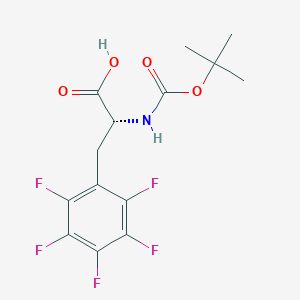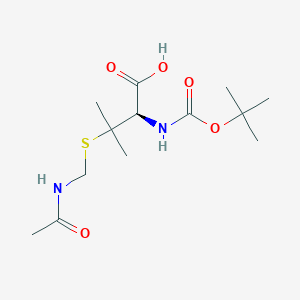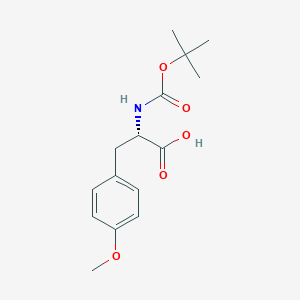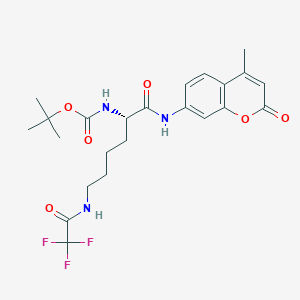
Boc-Lys(Tfa)-AMC
概要
説明
Boc-Lys(Tfa)-AMC is a derivative of the amino acid lysine, which has been modified to contain a tert-butyloxycarbonyl (Boc) group and a trifluoroacetic acid (Tfa) group . It is a fluorogenic substrate for assaying histone deacetylase (HDAC) 4, 5, and 7 activity in a protease-coupled assay . It is also a suitable substrate for HDAC 8 .
Molecular Structure Analysis
Boc-Lys(Tfa)-AMC is a complex molecule with the molecular formula C23H28F3N3O6 . The Tfa group acts as an acid catalyst . The deacylated product Boc-Lys-AMC corresponds to I-1880 .Chemical Reactions Analysis
Boc-Lys(Tfa)-AMC undergoes a series of chemical reactions in the presence of HDACs. HDAC cleavage yields Boc-Lys-AMC . The exact chemical reactions involving Boc-Lys(Tfa)-AMC are not detailed in the retrieved papers.科学的研究の応用
Protease Activity Studies : Boc-Lys(Tfa)-AMC and similar AMC peptide substrates have been used to study protease activities in biological systems, such as rabbit reticulocyte lysates and wheat germ lysates. These substrates are sensitive to neutral protease activity and are used to assay enzymes like aminopeptidase, chymotrypsin, and elastase-like enzymes (Mumford et al., 1981).
Peptide Synthesis : Boc-Lys(Tfa)-AMC is used in the synthesis of protected peptides, as seen in the synthesis of specific sequences of horse heart cytochrome c (Borin et al., 2009).
Preparation of p-Nitroanilides : Boc-Lys(Tfa)-AMC is part of a series of p-nitroanilides of t-butyloxycarbonylamino acids prepared using the mixed anhydride method. These compounds have applications in biochemical research (Noda et al., 2009).
Solid Phase Peptide Synthesis : In Boc-chemistry solid-phase peptide synthesis, compounds like Boc-Lys(Tfa)-AMC are crucial for achieving rapid and efficient peptide chain assembly, particularly for sequences that are difficult to synthesize using standard methods (Schnölzer et al., 2007).
Synthesis of Amphiphilic Polymers : Boc-protected poly(L-lysine) dendron initiators, which may include Boc-Lys(Tfa)-AMC, are used in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, with applications in biodegradable materials and drug delivery systems (Li et al., 2006).
Genome Editing Applications : Boc-Lys(Tfa)-AMC, as part of the lysine derivative Lys(Boc), has been used in developing controlled Cas9-mediated mammalian genome editing systems, highlighting its potential in gene therapy and gene drive regulation (Suzuki et al., 2018).
Antimicrobial Research : In the field of antimicrobial research, Boc-Lys(Tfa)-AMC is used in the synthesis of cationic amphiphilic polymethacrylate derivatives, which have shown promising antimicrobial and hemolytic activities (Kuroda & DeGrado, 2005).
作用機序
Target of Action
Boc-Lys(Tfa)-AMC is a derivative of the amino acid lysine Similar compounds are often used in biochemical and molecular biology research, suggesting that its targets could be various enzymes or receptors involved in these fields .
Mode of Action
The Boc (tert-butoxycarbonyl) group in Boc-Lys(Tfa)-AMC is a commonly used amine protecting group . It prevents unwanted reactions at the amine group during peptide synthesis. The Tfa (trifluoroacetyl) group is another protecting group that shields the epsilon-amino group of lysine . The compound’s interaction with its targets likely involves the removal of these protecting groups, which can be achieved under specific conditions . For instance, the Boc group can be removed using trifluoroacetic acid (TFA) or by heating .
Result of Action
The removal of the Boc and Tfa protecting groups could also lead to changes at the molecular and cellular levels .
Action Environment
The action of Boc-Lys(Tfa)-AMC can be influenced by various environmental factors. For instance, the removal of the Boc group can be achieved by using TFA or by heating, suggesting that the compound’s action can be influenced by the presence of specific chemicals and temperature . Furthermore, the compound’s stability might be affected by factors such as pH and the presence of other chemicals.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFVNATYYXBMGO-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438081 | |
| Record name | Boc-L-Lys-MCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Tfa)-AMC | |
CAS RN |
97885-44-4 | |
| Record name | Boc-L-Lys-MCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Boc-Lys(Tfa)-AMC and how is it used to study HDACs?
A1: Boc-Lys(Tfa)-AMC is a fluorogenic substrate specifically designed for studying HDAC8 activity. [] It consists of a lysine residue with two modifications: a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a Tfa (trifluoroacetyl) group on the side chain amine. This modified lysine is linked to AMC (7-amino-4-methylcoumarin), a fluorophore that is quenched when conjugated to the peptide.
Q2: Why is the development of specific HDAC substrates like Boc-Lys(Tfa)-AMC important for research?
A2: The development of specific substrates like Boc-Lys(Tfa)-AMC is crucial for several reasons:
- High-throughput screening (HTS): Developing potent and selective HDAC inhibitors is a major focus in drug discovery, particularly for cancer therapy. Substrates like Boc-Lys(Tfa)-AMC, which allow for the creation of sensitive, homogenous fluorescence-based assays, are essential for efficiently screening large libraries of chemical compounds to identify potential HDAC inhibitors. []
- Studying individual HDACs: The HDAC family consists of multiple enzymes with different biological functions and substrate specificities. Using specific substrates helps differentiate between the activities of various HDACs, providing a more accurate understanding of their individual roles and facilitating the development of selective inhibitors targeting specific HDACs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



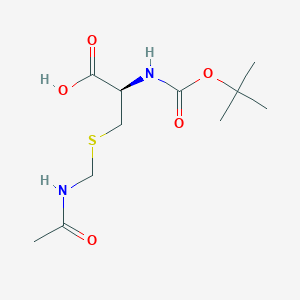
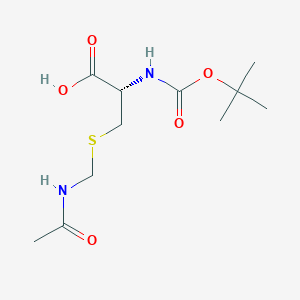
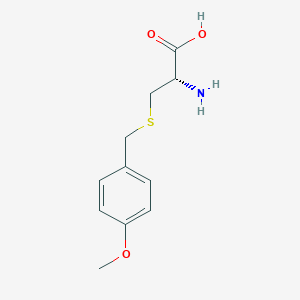
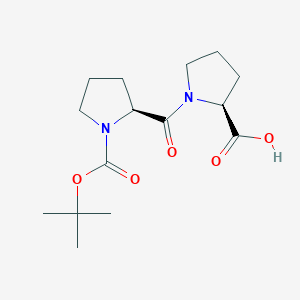
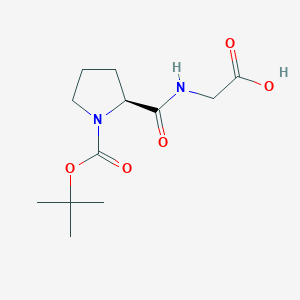
![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)

